Technical Monograph: Defluoro Paroxetine Hydrochloride
Technical Monograph: Defluoro Paroxetine Hydrochloride
CAS: 1322626-23-2 | Designation: Paroxetine EP Impurity A / USP Related Compound B[1]
Executive Summary
Defluoro Paroxetine Hydrochloride (CAS 1322626-23-2) is the des-fluoro analog of the antidepressant Paroxetine.[1] In the pharmaceutical industry, it serves a critical role as a Reference Standard for Quality Control (QC). It is designated as Impurity A in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP).
Its presence in the Active Pharmaceutical Ingredient (API) typically stems from two root causes: impurities in the starting material (Grignard reagent) or reductive defluorination during synthesis. As a structural analog with potential pharmacological activity, its rigorous quantification is mandated by ICH Q3A/Q3B guidelines to ensure the safety and efficacy of the final drug product.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride |
| Molecular Formula | C₁₉H₂₂ClNO₃ |
| Molecular Weight | 347.84 g/mol |
| CAS Number | 1322626-23-2 (HCl Salt); 324024-00-2 (Free Base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| pKa | ~9.9 (Piperidine nitrogen, estimated) |
| Chirality | (3S, 4R) - Same stereochemistry as Paroxetine |
Mechanistic Origin & Synthesis
Understanding the formation of Defluoro Paroxetine is essential for process control.[1] It arises through two distinct pathways in the Paroxetine manufacturing process.[1][2]
Formation Pathways
-
Starting Material Contamination (Primary Route): The synthesis of Paroxetine involves a Grignard reaction using 4-fluorophenylmagnesium bromide .[1] If the starting material (1-bromo-4-fluorobenzene) contains bromobenzene as an impurity, the non-fluorinated analog is carried through the entire synthesis, resulting in Defluoro Paroxetine.[1]
-
Reductive Defluorination (Secondary Route): During the reduction of the intermediate ester/amide using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) , accidental defluorination of the aryl fluoride can occur, particularly in the presence of transition metal contaminants or excessive heat.
Intentional Synthesis (Reference Standard Preparation)
To produce the impurity as a reference standard, the "contamination" pathway is intentionally utilized as the primary synthetic route.
Protocol Summary:
-
Precursor Synthesis: React Arecoline with Phenylmagnesium bromide (instead of the fluorinated counterpart).[1]
-
Isomerization: Treat the resulting cis/trans mixture with a base (KOtBu) to isolate the thermodynamically stable trans-isomer.[1]
-
Etherification: Convert the alcohol intermediate to a mesylate, then couple with Sesamol .
-
Demethylation: Remove the N-methyl group using phenyl chloroformate followed by hydrolysis.[1][2]
-
Salt Formation: Precipitate the final product with HCl in isopropanol.
Pathway Visualization
Caption: Parallel synthesis pathways showing how starting material impurities and process conditions lead to the formation of Defluoro Paroxetine.
Analytical Strategy & Validation
Distinguishing Defluoro Paroxetine from the parent API is challenging due to their structural similarity.[1][2] The only difference is a single hydrogen atom replacing a fluorine atom, leading to very similar retention times in reverse-phase chromatography.[1]
HPLC Method (High-Performance Liquid Chromatography)
This method is optimized for the separation of Paroxetine from its des-fluoro analog (EP Impurity A).[1]
-
Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Buffer (10 mM Ammonium Formate, pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Mode: Isocratic or Gradient (Recommended 60:40 Buffer:ACN for isocratic).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 295 nm (Specific to benzodioxole moiety) or 220 nm (General).[1]
-
Temperature: 30°C.
Critical Resolution Criteria:
The resolution (
Mass Spectrometry (LC-MS/MS) Identification
For definitive identification in complex matrices (e.g., plasma or trace analysis), MS/MS is required.[1]
-
Ionization: ESI Positive Mode.
-
Paroxetine Precursor:
330.1 .[1] -
Defluoro Precursor:
312.2 .[1] -
Key Transitions:
Analytical Workflow Diagram
Caption: Decision tree for the detection and quantification of Defluoro Paroxetine in pharmaceutical samples.
Regulatory Context (ICH & Pharmacopoeia)
-
European Pharmacopoeia (EP): Explicitly lists Impurity A (Defluoro Paroxetine) with a specific acceptance limit, typically NMT (Not More Than) 0.15% or 0.10% depending on the monograph version and maximum daily dose.
-
ICH Q3A(R2): As a known structural analog, it is classified as an Identified Impurity.
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%[1]
-
-
Toxicology: While specific toxicity data for Defluoro Paroxetine is limited, it acts as a non-fluorinated analog of the API. In the absence of genotoxic structural alerts (which defluorination does not typically introduce), it is controlled under general impurity limits. However, because it mimics the active drug, it may possess serotonergic activity, necessitating strict control to prevent off-label dosing effects.
References
-
European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate Monograph 2016.[1] European Pharmacopoeia 10.0.[1]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1][3] Link
-
Santa Cruz Biotechnology. Defluoro Paroxetine Hydrochloride Data Sheet.[1][4]Link
-
LGC Standards. Impurity Reference Materials: Defluoro Paroxetine Hydrochloride.[1]Link
-
Massaroti, P., et al. (2005).[5] Validation of a Selective Method for Determination of Paroxetine in Human Plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences.[1][5] Link
-
SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds.[1]Link
Sources
- 1. Defluoro Paroxetine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Defluoro Paroxetine, Hydrochloride | CAS 1322626-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
